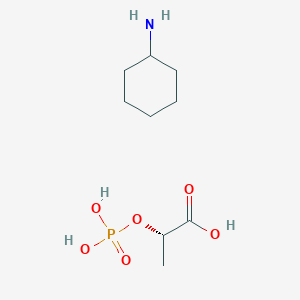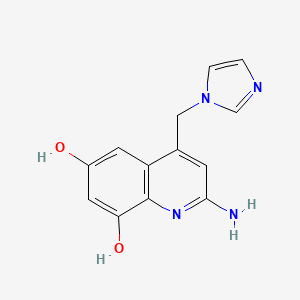
1,4-Diamino-2-butoxy-7-chloroanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diamino-2-butoxy-7-chloroanthracene-9,10-dione is a complex organic compound with a unique structure that includes both amino and butoxy functional groups attached to an anthracene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diamino-2-butoxy-7-chloroanthracene-9,10-dione typically involves multiple steps, starting from anthracene derivativesThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,4-Diamino-2-butoxy-7-chloroanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: The amino and butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can lead to a variety of functionalized anthracene derivatives .
Scientific Research Applications
1,4-Diamino-2-butoxy-7-chloroanthracene-9,10-dione has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various dyes and pigments.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 1,4-Diamino-2-butoxy-7-chloroanthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which may lead to cell death. Additionally, it can interact with various enzymes and proteins, affecting their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Diamino-2-chloroanthracene-9,10-dione
- 1,4-Diamino-2-butoxy-6-chloroanthracene-9,10-dione
- 1,4-Diamino-2-(4-butoxybenzoyl)anthracene-9,10-dione
Uniqueness
1,4-Diamino-2-butoxy-7-chloroanthracene-9,10-dione is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of both amino and butoxy groups provides a versatile platform for further functionalization, making it a valuable compound for various applications .
Properties
CAS No. |
88605-48-5 |
|---|---|
Molecular Formula |
C18H17ClN2O3 |
Molecular Weight |
344.8 g/mol |
IUPAC Name |
1,4-diamino-2-butoxy-7-chloroanthracene-9,10-dione |
InChI |
InChI=1S/C18H17ClN2O3/c1-2-3-6-24-13-8-12(20)14-15(16(13)21)18(23)11-7-9(19)4-5-10(11)17(14)22/h4-5,7-8H,2-3,6,20-21H2,1H3 |
InChI Key |
PXPVCAGAISZLQW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C2=C(C(=C1)N)C(=O)C3=C(C2=O)C=C(C=C3)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Chloro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one](/img/structure/B13125420.png)










